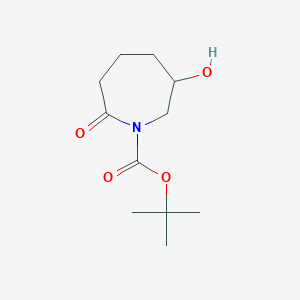
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical polycyclic cage molecule known for its unique chemical properties and diverse therapeutic applications. The adamantane scaffold provides stability and enhances the bioavailability of the compounds derived from it .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide can be synthesized through various methods. One common approach involves the reaction of 1-adamantylamine with 2-chloro-N-ethylacetamide in the presence of a suitable catalyst. The reaction is typically carried out in an acidic medium, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and microwave irradiation can enhance the yield and reduce reaction times. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, hydroxides, and reduced amines .
Scientific Research Applications
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The adamantane scaffold enhances the compound’s ability to penetrate cell membranes and interact with biological targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian properties.
Rimantadine: An antiviral drug used to treat influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-(adamantan-1-yl)-2-chloro-N-ethylacetamide is unique due to its specific chemical structure, which combines the adamantane scaffold with a chloroacetamide moiety. This combination enhances its stability, bioavailability, and potential therapeutic applications compared to other similar compounds .
Properties
CAS No. |
42536-91-4 |
|---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-chloro-N-ethylacetamide |
InChI |
InChI=1S/C14H22ClNO/c1-2-16(13(17)9-15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3 |
InChI Key |
WPMUWNNCOVNLKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)CCl)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


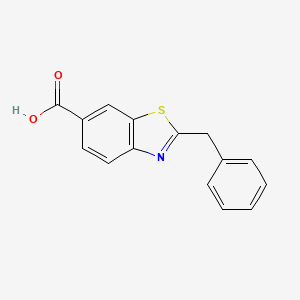
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)
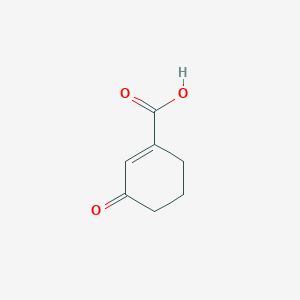

![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
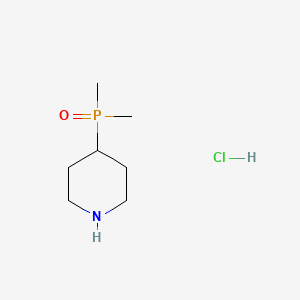
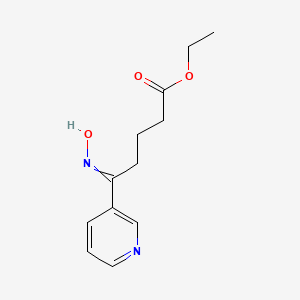
![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)

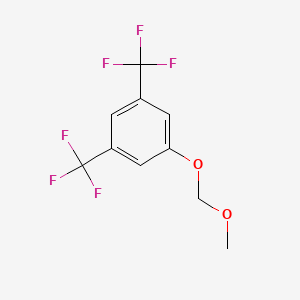
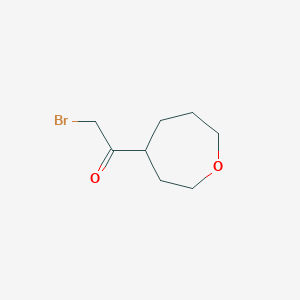

![2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid](/img/structure/B13901418.png)
